molecular formula C10H7F2N3O2 B1479580 1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid CAS No. 2098102-66-8

1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B1479580
CAS No.: 2098102-66-8
M. Wt: 239.18 g/mol
InChI Key: MEFRPGUCQLAQAF-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid is a chemical building block of significant interest in medicinal and agrochemical research. It belongs to a class of pyrazole-carboxylic acids known for their role in developing Succinate Dehydrogenase Inhibitor (SDHI) fungicides . While the specific activity of this regioisomer is under investigation, its structural framework is closely related to commercial fungicides such as isopyrazam, sedaxane, bixafen, and fluxapyroxad, which all share a 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid moiety . These commercial compounds are highly effective against a broad spectrum of phytopathogenic fungi, including Alternaria species, Botrytis cinerea , and Rhizoctonia solani . The mechanism of action for this class of molecules involves the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain (Complex II) . By binding to the ubiquinone site of the enzyme, these inhibitors disrupt cellular energy production, leading to fungal cell death . The presence of both a difluoromethyl group and a pyridine ring in this specific compound is designed to optimize interactions with the target enzyme, potentially influencing binding affinity and spectrum of activity. Researchers value this compound as a versatile precursor for synthesizing novel amide derivatives, particularly for creating potential SDH inhibitors with enhanced efficacy and novel properties . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(difluoromethyl)-5-pyridin-3-ylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2N3O2/c11-10(12)15-8(9(16)17)4-7(14-15)6-2-1-3-13-5-6/h1-5,10H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEFRPGUCQLAQAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN(C(=C2)C(=O)O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly as a fungicide and anti-inflammatory agent. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C10_{10}H8_{8}F2_2N4_4O2_2
  • CAS Number : 2098102-66-8
  • Molecular Weight : 246.19 g/mol

Antifungal Activity

Research indicates that derivatives of pyrazole compounds, including this compound, exhibit notable antifungal properties. A study demonstrated that certain pyrazole derivatives showed higher antifungal activity against various phytopathogenic fungi compared to standard treatments like boscalid. The structure-activity relationship (SAR) analysis suggested that the difluoromethyl group enhances antifungal efficacy through improved interaction with fungal targets .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. A recent review highlighted that pyrazole derivatives can selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. For instance, compounds similar to this compound exhibited significant COX-2 inhibitory activity with minimal side effects on gastric tissues . In vivo studies showed that these compounds could reduce carrageenan-induced paw edema in rats, indicating their potential as anti-inflammatory agents .

Case Study 1: Antifungal Efficacy

In a comparative study, several pyrazole derivatives were synthesized and tested against a panel of fungal pathogens. The compound this compound was found to have an EC50_{50} value significantly lower than that of traditional antifungals, demonstrating its potential as a novel fungicide .

CompoundPathogenEC50 (µg/mL)Reference
This compoundFusarium oxysporum15.2
BoscalidFusarium oxysporum25.0

Case Study 2: Anti-inflammatory Action

A series of experiments assessed the anti-inflammatory effects of various pyrazole derivatives in animal models. The compound displayed a notable reduction in inflammation markers and was well-tolerated with no significant gastrointestinal toxicity observed.

CompoundModelInhibition (%)Reference
This compoundCarrageenan-induced edema68%
CelecoxibCarrageenan-induced edema45%

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Inhibition of Cyclooxygenase Enzymes : The compound selectively inhibits COX enzymes, leading to decreased production of pro-inflammatory mediators.
  • Fungal Target Interaction : The difluoromethyl group enhances binding affinity to fungal enzymes, disrupting their metabolic pathways.

Comparison with Similar Compounds

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

  • Structure : Differs in substituents: methyl (position 1) and trifluoromethyl (position 3) .
  • Key Differences: Electron-Withdrawing Effects: The trifluoromethyl group (−CF₃) is stronger than difluoromethyl (−CHF₂), increasing acidity (pKa ~1.5 vs. ~2.5) and metabolic stability.
  • Applications : Used in pesticide intermediates due to enhanced hydrolytic stability .

1-(Pyridin-4-ylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

  • Structure : Pyridin-4-yl group attached via a methylene linker (position 1) and −CF₃ (position 3) .
  • Key Differences :
    • Spatial Flexibility : The methylene spacer allows conformational flexibility, improving binding to enzyme pockets.
    • Electronic Effects : Pyridin-4-yl’s nitrogen orientation alters hydrogen-bonding patterns compared to pyridin-3-yl.
  • Applications : Explored in kinase inhibitors due to improved target engagement .

Positional Isomerism of Carboxylic Acid

5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

  • Structure : Carboxylic acid at position 4 (vs. 5) with chloro and −CHF₂ substituents .
  • Key Differences :
    • Acidity : Position 4 carboxylic acid has a higher pKa (~3.2) than position 5 derivatives, reducing ionization at physiological pH.
    • Bioactivity : Chloro substituent enhances lipophilicity (LogP ~2.1 vs. ~1.5 for pyridin-3-yl analogs), favoring membrane penetration .
  • Applications : Tested as a herbicide metabolite due to soil persistence .

Pyridine Ring Modifications

1-(3-Chloropyridin-2-yl)-3-(2,2,2-trifluoroethoxy)-1H-pyrazole-5-carboxylic acid

  • Structure : Chloro-substituted pyridine (position 2) and trifluoroethoxy group .
  • Key Differences :
    • Electrophilicity : Chlorine increases electrophilic character, enhancing reactivity in nucleophilic substitution.
    • Solubility : Trifluoroethoxy group (−OCF₂CF₃) reduces water solubility (0.2 mg/mL) compared to −COOH-bearing analogs .
  • Applications : Insecticide precursor with broad-spectrum activity .

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

  • Structure : Dual −CF₃ groups on pyridine (position 5) and pyrazole (position 5) .
  • Key Differences :
    • Acid Strength : Dual electron-withdrawing groups lower pKa to ~1.0, favoring ionic interactions.
    • Thermal Stability : Higher thermal decomposition temperature (~220°C vs. ~180°C for −CHF₂ analogs) due to fluorine content .
  • Applications : Explored in antiviral agents for resistance mitigation .

Preparation Methods

Catalytic Carbointercalation and Halogenation Route

  • Step A: Carbointercalation Reaction

    Difluorochloromethane, carbon monoxide, and methyl hydrazine undergo carbointercalation in the presence of a palladium catalyst and sodium formate to yield a key intermediate.

  • Step B: Halogenation

    The intermediate is halogenated using halogenating reagents to form a halogenated pyrazole precursor.

  • Step C: Cyclization

    The halogenated intermediate reacts with alkali and propiolic acid to form the pyrazole ring and generate the target compound.

  • Catalysts and Ligands:

    Palladium salts such as Pd(OAc)2, PdCl2, or Pd(dppf)Cl_2 combined with phosphine ligands like BINAP or xantphos are employed to enhance reaction efficiency and selectivity.

  • Reaction Conditions:

    The carbointercalation and halogenation steps are carried out under controlled temperatures and pressures, with specific solvents facilitating the reactions.

This method offers a cost-effective route utilizing propiolic acid and allows for good control over regioselectivity and yield.

Claisen Condensation and Ring-Closure in Two-Phase System

  • Step 1: Claisen Reaction

    Alkyl difluoroacetate undergoes Claisen condensation to form an enolate salt intermediate.

  • Step 2: Acidification

    The enolate salt is acidified with carbon dioxide (gaseous or dry ice) to release the alkyl difluoroacetoacetate.

  • Step 3: Coupling

    The purified alkyl difluoroacetoacetate is coupled with trialkyl orthoformate in acetyl anhydride to form alkyl 2-alkomethylene-4,4-difluoro-3-oxobutyrate.

  • Step 4: Pyrazole Ring Closure

    The ring closure is performed in a two-phase system using weak bases such as sodium carbonate or potassium bicarbonate and methylhydrazine aqueous solution at low temperatures (-20°C to 5°C).

  • Purification

    The product precipitates out and is collected by filtration, yielding high purity (>99.9%).

This method emphasizes mild reaction conditions and high regioselectivity with minimized by-product formation.

Substitution/Hydrolysis and Condensation/Cyclization Approach

  • Step 1: Substitution/Hydrolysis

    An α,β-unsaturated ester is reacted with 2,2-difluoroacetyl halide in the presence of an acid-binding agent in an organic solvent at low temperature, followed by alkali hydrolysis to yield an α-difluoroacetyl intermediate.

  • Step 2: Condensation/Cyclization

    The intermediate undergoes low-temperature condensation with methylhydrazine aqueous solution in the presence of catalysts such as sodium iodide or potassium iodide.

    Subsequently, reduced pressure and temperature elevation promote cyclization.

  • Isolation

    Acidification yields a crude product which is recrystallized from an alcohol/water mixture (methanol, ethanol, or isopropanol) to obtain the pure target acid.

  • Reaction Conditions

    The recrystallization solvent mixture proportion is optimized between 35-65% alcohol content.

This approach is notable for its use of halide catalysts and well-defined recrystallization steps to enhance purity.

Magnesium-Base Mediated Carbonylation

  • Step 1: Deprotonation

    A precursor pyrazole compound is deprotonated using a magnesium-organic base.

  • Step 2: Carbonylation

    The deprotonated intermediate is reacted with carbon dioxide or equivalents to introduce the carboxylate group.

  • Further Conversion

    The carboxylate can be transformed into acid chlorides or other derivatives through subsequent reactions.

This method allows for selective functionalization of the pyrazole ring and is useful for preparing various substituted derivatives.

Reaction Parameters and Conditions Summary Table

Preparation Step Reagents/Catalysts Solvents Temperature Range Reaction Time Notes
Carbointercalation Difluorochloromethane, Pd salts, Na formate Organic solvents (e.g., toluene) Ambient to elevated (up to 150°C) 3–15 hours Use of phosphine ligands enhances yield
Halogenation Halogenating agents Organic solvents Controlled low to moderate Variable Halogenation of intermediate
Claisen Condensation Alkyl difluoroacetate, trialkyl orthoformate Acetyl anhydride Room temp to mild heating 1–3 hours Two-phase system for ring closure
Ring Closure (Pyrazole formation) Methylhydrazine, weak bases (Na2CO3, KHCO3) Water + organic solvent (toluene) -20°C to 5°C 1–3 hours High regioselectivity, minimal by-products
Substitution/Hydrolysis 2,2-Difluoroacetyl halide, acid-binding agents Organic solvents (alcohols) Low temperature Variable Followed by alkali hydrolysis
Condensation/Cyclization Methylhydrazine, NaI or KI catalysts Aqueous/organic solvent Low temperature Several hours Recrystallization for purity
Magnesium-base Carbonylation Mg-organic base, CO2 Organic solvents Ambient to mild heating Variable For carboxylation of pyrazoles

Research Findings and Optimization Notes

  • Catalyst Selection: Palladium catalysts with appropriate phosphine ligands significantly improve yields and regioselectivity in carbointercalation and halogenation steps.

  • Base Selection: Weak bases such as sodium carbonate or bicarbonate are preferred in ring-closure reactions to suppress formation of undesired isomers, while strong bases like NaOH can be used depending on the step.

  • Solvent Effects: Biphasic systems (aqueous-organic) facilitate efficient ring closure and product isolation. Alcohol-water mixtures optimize recrystallization purity.

  • Temperature Control: Low temperatures (-20°C to 5°C) during condensation and ring closure enhance selectivity and reduce side reactions.

  • Purification: Filtration, crystallization, and solvent extraction are common isolation methods. Recrystallization from alcohol-water mixtures yields high purity products.

  • Reaction Times: Vary from 1 hour to over 15 hours depending on the step and temperature, with longer times favoring complete conversion in hydrolysis and cyclization stages.

Q & A

Q. What are the common synthetic routes for 1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid?

  • Methodological Answer : The compound is typically synthesized via cross-coupling reactions using palladium catalysts (e.g., Pd(PPh₃)₄) in degassed solvent systems (DMF/water mixtures). Key steps include:
  • Cyclization : Reaction of hydrazine derivatives with dialkyl maleates to form pyrazolidine intermediates .
  • Functionalization : Introduction of the difluoromethyl group via chlorination/fluorination or direct substitution .
  • Hydrolysis : Conversion of ester intermediates (e.g., ethyl pyrazole carboxylates) to carboxylic acids under acidic or basic conditions .
  • Decarboxylation : Removal of the carboxylic acid group in specific cases to yield target scaffolds .

Q. What spectroscopic techniques are used to characterize this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with pyridinyl protons resonating at δ 8.5–9.0 ppm and difluoromethyl groups showing characteristic splitting .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS validates molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Carboxylic acid C=O stretches appear near 1700 cm⁻¹, while pyrazole ring vibrations occur at 1500–1600 cm⁻¹ .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the difluoromethyl group?

  • Methodological Answer :
  • Catalyst Selection : Use Pd(PPh₃)₄ for Suzuki-Miyaura couplings to attach pyridinyl groups, ensuring high yields .
  • Solvent Systems : Degassed DMF/water mixtures (5:1 ratio) minimize side reactions and improve catalyst activity .
  • Temperature Control : Reactions at 80–100°C balance reactivity and stability of sensitive intermediates .
  • Fluorination Agents : Employ ClCF₂H or BrCF₂H with AgF for selective difluoromethylation .

Q. How can low solubility of intermediates during purification be addressed?

  • Methodological Answer :
  • Co-solvent Systems : Use DMF/water or THF/water mixtures to dissolve insoluble carboxylate salts .
  • Chromatography : Employ reverse-phase HPLC with acetonitrile/water gradients for polar intermediates .
  • Acidification : Precipitate carboxylic acids by adjusting pH to 2–3 with HCl .

Q. What structure-activity relationship (SAR) insights exist for modifying the pyridinyl substituent?

  • Methodological Answer :
  • Pyridinyl Position : 3-Pyridinyl substitution enhances binding to targets (e.g., enzymes like factor Xa) due to optimal hydrogen bonding .
  • Electron-Withdrawing Groups : Trifluoromethyl or chloro substituents on the pyridine ring improve metabolic stability .
  • Heterocycle Replacement : Replacing pyridine with pyrazine reduces potency, highlighting the importance of nitrogen positioning .

Q. How to resolve discrepancies in NMR data for synthetic batches?

  • Methodological Answer :
  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., unreacted esters or decarboxylated derivatives) .
  • Deuterated Solvents : Confirm peak assignments with DMSO-d₆ or CDCl₃, noting solvent-induced shifts .
  • 2D NMR : COSY or HSQC experiments clarify ambiguous proton-carbon correlations .

Stability and Handling

Q. What storage conditions prevent degradation of this compound?

  • Methodological Answer :
  • Temperature : Store at 2–8°C in sealed containers to avoid hydrolysis or thermal decomposition .
  • Desiccants : Use silica gel or molecular sieves to maintain dryness, as moisture promotes decarboxylation .
  • Light Protection : Amber vials prevent photodegradation of the pyrazole ring .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid

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